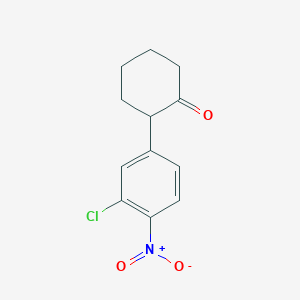
lithium;magnesium;butane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;magnesium;butane;chloride is a compound that combines lithium, magnesium, butane, and chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;magnesium;butane;chloride typically involves the reaction of butane with lithium and magnesium in the presence of chloride ions. One common method is the reaction of butyl chloride with lithium and magnesium in an ether solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can involve the use of large-scale reactors where butyl chloride is reacted with lithium and magnesium under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;magnesium;butane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield butanol or butanone, while reduction could produce butane or butene.
Wissenschaftliche Forschungsanwendungen
Lithium;magnesium;butane;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which lithium;magnesium;butane;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;magnesium;butane;chloride include:
- Lithium;magnesium;propane;chloride
- Lithium;magnesium;pentane;chloride
- Lithium;magnesium;hexane;chloride
Uniqueness
This compound is unique due to its specific combination of lithium, magnesium, butane, and chloride ions. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other similar compounds. For example, the presence of butane in the compound’s structure may influence its solubility and reactivity compared to compounds with different alkane chains.
Eigenschaften
Molekularformel |
C8H18ClLiMg |
|---|---|
Molekulargewicht |
181.0 g/mol |
IUPAC-Name |
lithium;magnesium;butane;chloride |
InChI |
InChI=1S/2C4H9.ClH.Li.Mg/c2*1-3-4-2;;;/h2*3H,4H2,1-2H3;1H;;/q2*-1;;+1;+2/p-1 |
InChI-Schlüssel |
BSCQOKMJZTUXHZ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC[CH-]C.CC[CH-]C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


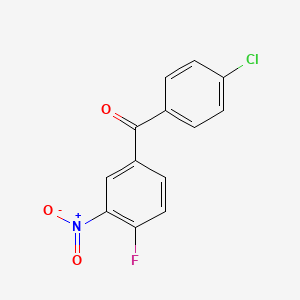

![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)
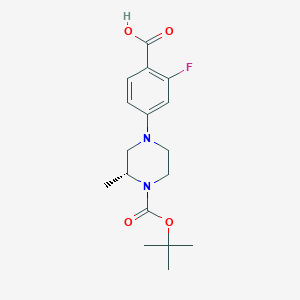

![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)
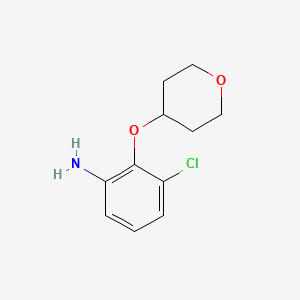
![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
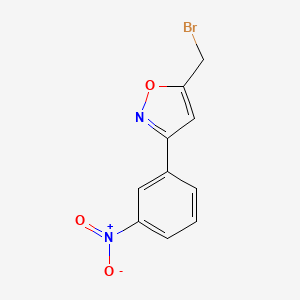
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)

